molecular formula C10H11BrO3 B3076044 4-Bromo-2-(propan-2-yloxy)benzoic acid CAS No. 1038595-51-5

4-Bromo-2-(propan-2-yloxy)benzoic acid

Cat. No. B3076044
CAS RN: 1038595-51-5
M. Wt: 259.1 g/mol
InChI Key: OGUXMLVVIGHPIN-UHFFFAOYSA-N
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Description

4-Bromo-2-(propan-2-yloxy)benzoic acid is a chemical compound with the molecular formula C10H11BrO3 and a molecular weight of 259.10 . It is also known by its CAS number 1038595-51-5 .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a bromo group, a propan-2-yloxy group, and a carboxylic acid group . The exact positions of these substituents on the benzene ring can be determined by the numbering in the name of the compound.

Scientific Research Applications

Synthesis and Chemical Properties

4-Bromo-2-(propan-2-yloxy)benzoic acid is involved in the synthesis of complex molecules and understanding chemical reaction mechanisms. For instance, the acidolysis of lignin model compounds, which mimic the structure of this compound, provides insights into the cleavage mechanisms of lignin, a major component of plant biomass. These studies are crucial for the development of efficient methods for lignin depolymerization, which is a significant step towards the utilization of lignin in producing renewable chemicals and fuels (T. Yokoyama, 2015).

Environmental Impact and Degradation

Research on the degradation processes of chemicals similar to this compound, such as nitisinone, sheds light on their stability and environmental fate. Understanding the degradation pathways of these compounds is essential for assessing their environmental impact and for the development of strategies to mitigate their presence in ecosystems (H. Barchańska et al., 2019).

Pharmacokinetics and Toxicology

The pharmacokinetics and toxicology of new psychoactive substances, which can be structurally related to this compound, are critical areas of research. These studies provide valuable information on the absorption, distribution, metabolism, and excretion (ADME) of such compounds, as well as their potential health risks. Such research is essential for the development of safety guidelines and therapeutic applications of new compounds (J. J. Nugteren-van Lonkhuyzen et al., 2015).

Safety and Hazards

4-Bromo-2-(propan-2-yloxy)benzoic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust, mist, or vapors, wearing protective clothing and eye protection, and ensuring adequate ventilation .

properties

IUPAC Name

4-bromo-2-propan-2-yloxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c1-6(2)14-9-5-7(11)3-4-8(9)10(12)13/h3-6H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGUXMLVVIGHPIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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